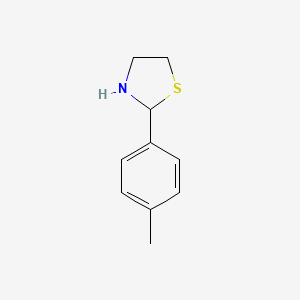

2-(4-Methylphenyl)thiazolidine

説明

2-(4-Methylphenyl)thiazolidine is a saturated five-membered heterocyclic compound featuring a thiazolidine core (comprising three carbons, one nitrogen, and one sulfur atom) substituted with a 4-methylphenyl group at the C2 position. Its molecular formula is C₁₀H₁₃NS, with a molecular weight of 179.28 g/mol and a melting point of 96–98°C . The compound lacks stereocenters, simplifying its synthetic and structural characterization .

特性

IUPAC Name |

2-(4-methylphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKGQUAQKCOAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902638 | |

| Record name | NoName_3177 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

67086-82-2 | |

| Record name | Thiazolidine, 2-(p-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

作用機序

Target of Action

The primary targets of 2-(p-Tolyl)thiazolidine are 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine. The compound interacts with these targets to form thiazolidine, a process that is considered an interesting bioconjugation reaction.

Mode of Action

2-(p-Tolyl)thiazolidine interacts with its targets through a condensation reaction . This reaction involves the coupling of 1,2-aminothiols and aldehydes to form thiazolidine. This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner.

Biochemical Pathways

The biochemical pathways affected by 2-(p-Tolyl)thiazolidine are primarily those involving proteins with N-terminal cysteine . The formation of thiazolidine can lead to the development of antibody-drug conjugates, protection for N-terminal cysteines, and the development of cyclic peptides. .

Pharmacokinetics

It’s known that the compound exhibits fast reaction kinetics and remains stable under physiological conditions This suggests that the compound may have good bioavailability

生化学分析

Biochemical Properties

2-(4-Methylphenyl)thiazolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazolidine derivatives have been shown to interact with DNA gyrase, an essential enzyme in DNA replication and transcription . The interaction between 2-(4-Methylphenyl)thiazolidine and DNA gyrase can inhibit the enzyme’s activity, leading to potential antimicrobial effects. Additionally, this compound may interact with other proteins involved in oxidative stress responses, such as antioxidant enzymes, thereby modulating cellular redox balance .

Cellular Effects

2-(4-Methylphenyl)thiazolidine exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives have been reported to affect the expression of genes involved in inflammation and oxidative stress . By modulating these pathways, 2-(4-Methylphenyl)thiazolidine can potentially reduce inflammation and oxidative damage in cells. Furthermore, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of 2-(4-Methylphenyl)thiazolidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, such as the active site of DNA gyrase, leading to enzyme inhibition . Additionally, 2-(4-Methylphenyl)thiazolidine may activate or inhibit other enzymes involved in cellular processes, such as antioxidant enzymes, by binding to their regulatory sites . These interactions can result in changes in gene expression, ultimately affecting cellular function and response to stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methylphenyl)thiazolidine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazolidine derivatives can degrade over time, leading to a decrease in their biological activity Long-term studies in in vitro and in vivo settings are necessary to determine the stability and sustained effects of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of 2-(4-Methylphenyl)thiazolidine can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage range for therapeutic applications of 2-(4-Methylphenyl)thiazolidine in animal models.

Metabolic Pathways

2-(4-Methylphenyl)thiazolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, this compound may interact with enzymes involved in the detoxification of reactive oxygen species, such as superoxide dismutase and catalase . By modulating the activity of these enzymes, 2-(4-Methylphenyl)thiazolidine can influence the cellular redox balance and protect cells from oxidative damage. Additionally, this compound may affect metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways .

Transport and Distribution

The transport and distribution of 2-(4-Methylphenyl)thiazolidine within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, 2-(4-Methylphenyl)thiazolidine can localize to specific compartments or organelles, where it exerts its effects on cellular processes . The localization and accumulation of this compound within cells are critical factors that determine its efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(4-Methylphenyl)thiazolidine can influence its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For example, 2-(4-Methylphenyl)thiazolidine may localize to the mitochondria, where it can modulate mitochondrial function and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

生物活性

2-(4-Methylphenyl)thiazolidine is a thiazolidine derivative that has garnered attention for its diverse biological activities. Thiazolidines, particularly those with various substituents, have been studied for their potential in medicinal chemistry due to their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with 2-(4-Methylphenyl)thiazolidine, supported by relevant research findings and data.

Chemical Structure

The compound 2-(4-Methylphenyl)thiazolidine features a thiazolidine ring substituted with a 4-methylphenyl group. The thiazolidine structure is characterized by its five-membered ring containing sulfur and nitrogen atoms, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies on various thiazolidin-4-one compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly influence the antimicrobial efficacy.

Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives

| Compound | Bacteria Tested | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 26 | 88.46 |

| 2-(Methylphenyl-imino)thiazolidin-4-one | S. aureus | 24 | 91.66 |

| 2-(4-Methylphenyl)thiazolidine | E. coli | TBD | TBD |

The table highlights the comparative antimicrobial activity of various thiazolidin-4-one derivatives, indicating that substituents on the phenyl group can enhance antibacterial properties.

Antioxidant Activity

Antioxidant properties are another important aspect of thiazolidine derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Studies have shown that certain thiazolidinones exhibit significant antioxidant activity, which can be quantitatively measured using assays such as the ABTS radical cation decolorization assay.

Table 2: Antioxidant Activity of Thiazolidin-4-One Derivatives

| Compound | Inhibition Percentage (%) |

|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | 81.8 |

| 2-(Methylphenyl-imino)thiazolidin-4-one | TBD |

| 2-(4-Methylphenyl)thiazolidine | TBD |

The antioxidant activity results indicate that modifications on the phenyl ring can lead to enhanced scavenging abilities.

Anti-inflammatory Activity

Thiazolidines have also been investigated for their anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives can inhibit the denaturation of proteins and stabilize red blood cell membranes, suggesting potential therapeutic applications in inflammatory diseases.

Case Study:

A study evaluated the anti-inflammatory effects of various thiazolidine derivatives in human red blood cell (HRBC) membrane stabilization assays. Compounds with specific substituents showed significant inhibition rates, highlighting their potential as anti-inflammatory agents.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of thiazolidine derivatives to various biological targets, such as PPARγ and COX enzymes. These studies help elucidate the mechanism of action for these compounds and guide further structural modifications to enhance their biological activities.

Table 3: Molecular Docking Results

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 2-(4-Methylphenyl)thiazolidine | PPARγ | -9.5 |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | COX-1 | -10.2 |

The docking results indicate strong interactions between these compounds and their respective targets, which may correlate with their observed biological activities.

類似化合物との比較

Structural and Functional Group Variations

Thiazolidine vs. Thiazolidinone/Thiazolone Derivatives

- 2-(4-Methylphenyl)thiazolidine: Features a fully saturated thiazolidine ring. The absence of a ketone group distinguishes it from thiazolidinones (e.g., 5-arylidene-4-thiazolidinones) and thiazolones (e.g., MMPT).

- MMPT (5-[(4-Methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone): A thiazolone derivative with a 4-methylphenylmethylene substituent at C5 and a phenylamino group at C2. The ketone group at C4 introduces conjugation, enhancing its activity against multidrug-resistant (MDR) cancers .

- DBPT (5-(2,4-Dihydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidine): Combines a dihydroxybenzylidene group with an imino substituent, showing improved solubility and MDR cancer inhibition compared to simpler thiazolidines .

Substituent Effects

- Electron-Donating Groups: The 4-methylphenyl group in 2-(4-Methylphenyl)thiazolidine enhances lipophilicity, favoring membrane permeability.

- Sulfonyl Derivatives : Compounds such as 2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine () and 3-[[3-(Trifluoromethyl)phenyl]sulfonyl] analogs () exhibit increased steric bulk and electron-withdrawing effects, which may modulate enzyme inhibition or metabolic stability .

Anticancer Activity

- MMPT and DBPT : Demonstrated efficacy against MDR cancers, with IC₅₀ values in the low micromolar range. The α,β-unsaturated ketone in MMPT facilitates Michael addition reactions with cellular thiols, contributing to its mechanism .

- 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (): Exhibits π–π stacking interactions with biological targets, enhancing cytotoxicity. However, the saturated 2-(4-Methylphenyl)thiazolidine lacks this conjugated system, likely reducing potency .

Antimicrobial Activity

Thiazolidine derivatives with hydrazone or semicarbazone substituents (e.g., compounds 58 and 59b in ) show antifungal activity comparable to ketoconazole.

Antioxidative Properties

Thiazolidine-4-carboxylic acid derivatives (e.g., adducts with cysteine and glucose) inhibit lipid peroxidation in vitro .

Key Physicochemical Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。